5-(2-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-phenyl)-8-chloro-2-phenyl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene is a complex organic compound with a unique structure that includes bromine, chlorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-phenyl)-8-chloro-2-phenyl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed carbonylative multiple C-C bond formation reactions . The reaction conditions often require a carbon monoxide atmosphere, pre-dried glassware, and solvents like toluene, which are purified by distillation with sodium as the drying agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to its production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-phenyl)-8-chloro-2-phenyl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms like bromine and chlorine can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for carbonylation, sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could result in various functionalized derivatives.
Scientific Research Applications
4-(2-Bromo-phenyl)-8-chloro-2-phenyl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 4-(2-Bromo-phenyl)-8-chloro-2-phenyl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets are not well-defined, but the compound’s structure suggests it could interact with various enzymes or receptors, potentially inhibiting or activating specific biological processes .
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H16BrClN2O |
---|---|
Molecular Weight |
439.7 g/mol |
IUPAC Name |
5-(2-bromophenyl)-9-chloro-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H16BrClN2O/c23-18-9-5-4-8-16(18)22-26-20(17-12-15(24)10-11-21(17)27-22)13-19(25-26)14-6-2-1-3-7-14/h1-12,20,22H,13H2 |
InChI Key |
UDAWBTGUIFEASQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CC=C4)C5=CC=CC=C5Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.